

Preclinical Efficacy Showdown: RGLS4326 vs. RGLS8429 in Autosomal Dominant Polycystic Kidney Disease (ADPKD)

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Compound of Interest

Compound Name: RGLS4326

Cat. No.: B15604184

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A Comparative Analysis for Researchers and Drug Development Professionals

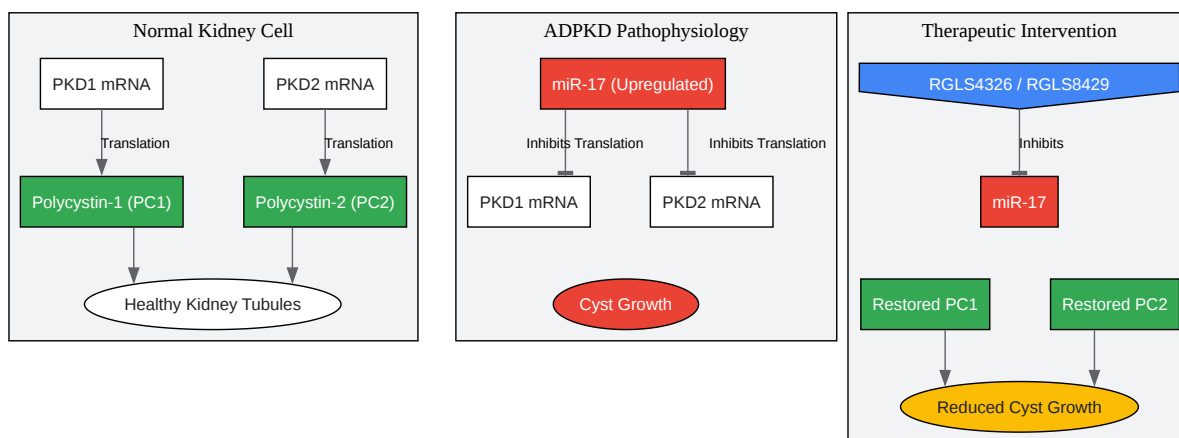
Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a monogenic disorder characterized by the progressive growth of kidney cysts, leading to kidney failure. Both **RGLS4326** and its successor, RGLS8429, are investigational oligonucleotide-based therapies developed by Regulus Therapeutics, designed to combat ADPKD by targeting microRNA-17 (miR-17). While both compounds share a common mechanism of action, preclinical data suggests key differences, particularly concerning their safety profiles. This guide provides a detailed comparison of their preclinical efficacy, supported by available experimental data.

At a Glance: Key Preclinical Data Comparison

Parameter	RGLS4326	RGLS8429
Target	miR-17	miR-17
Mechanism of Action	Inhibition of miR-17, leading to de-repression of PKD1 and PKD2 genes.	Inhibition of miR-17, leading to de-repression of PKD1 and PKD2 genes.
In Vitro Potency	EC50 of 28.3 ± 4.0 nM in HeLa cell luciferase assay[1].	Equipotent to RGLS4326 in inhibiting miR-17 in human ADPKD cells[2].
In Vivo Efficacy (Mouse Models)	Demonstrated reduction in kidney weight to body weight ratio, cyst formation, and serum BUN levels[2][3].	Similar efficacy profile to RGLS4326 in ADPKD mouse models after repeat dosing[4].
Safety Profile	Dose-limiting CNS toxicity observed in nonclinical toxicity studies due to off-target inhibition of the AMPA receptor[4].	No CNS-related toxicity observed in single- or repeat-dose toxicity studies in mice and monkeys[4][5].
Development Status	Investigational	Investigational (Next-generation compound)

Unraveling the Mechanism: The miR-17 Signaling Pathway

Both **RGLS4326** and RGLS8429 function by inhibiting the microRNA miR-17. In ADPKD, miR-17 is upregulated and contributes to disease progression by suppressing the translation of the PKD1 and PKD2 genes. These genes encode for polycystin-1 (PC1) and polycystin-2 (PC2) respectively, proteins crucial for normal kidney function. By binding to miR-17, both drugs prevent it from repressing PKD1 and PKD2 mRNA, thereby restoring the levels of PC1 and PC2 and slowing cyst growth.[6][7][8]



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Mechanism of action for **RGLS4326** and RGLS8429 in ADPKD.

Diving Deeper: Experimental Protocols

Detailed methodologies for the key preclinical experiments cited for **RGLS4326** provide a framework for understanding its efficacy profile.

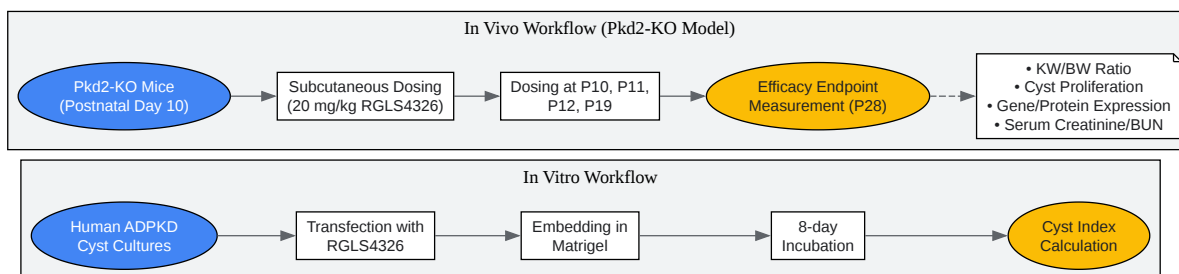
In Vitro Studies

- Objective: To determine the potency of **RGLS4326** in inhibiting miR-17.
- Methodology: A HeLa cell luciferase assay was utilized. This involved co-transfecting HeLa cells with a luciferase reporter vector containing a miR-17 binding site and varying concentrations of **RGLS4326**. The inhibition of miR-17 by **RGLS4326** results in increased luciferase expression, which can be quantified to determine the half-maximal effective concentration (EC50).[1]

- Cell Culture: Human primary ADPKD cells were cultured and embedded in Matrigel to form three-dimensional cyst structures.
- Treatment: Cells were transfected with **RGLS4326** or a control oligonucleotide.
- Endpoint: The cyst index was calculated after 8 days to assess the impact on cyst growth[6].

In Vivo Studies

- Objective: To evaluate the efficacy of **RGLS4326** in reducing cyst growth and improving kidney function in mouse models of ADPKD.
- Animal Models:
 - Pkd2-KO mice: A rapidly progressing model of ADPKD.
 - Pcy/CD1 mice: A more slowly progressing model of ADPKD.
 - Pkd1(F/RC) mice: A model harboring a Pkd1 mutation equivalent to human ADPKD.
- Dosing Regimen (Pkd2-KO model): Mice were subcutaneously administered 20 mg/kg of **RGLS4326**, a control oligonucleotide, or PBS at postnatal days 10, 11, 12, and 19[6][9].
- Efficacy Endpoints:
 - Kidney Weight to Body Weight (KW/BW) Ratio: Measured at day 28 as a primary indicator of disease severity[6].
 - Renal Cyst Proliferation: Assessed by pHH3 staining[6].
 - Gene Expression: Levels of Pkd1 and Pkd2 mRNA were measured.
 - Protein Levels: Levels of PC1 and PC2 were quantified.
 - Renal Function Markers: Serum creatinine and Blood Urea Nitrogen (BUN) levels were measured[3].



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